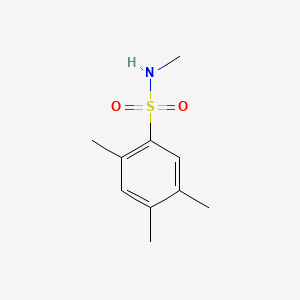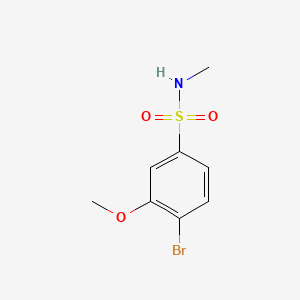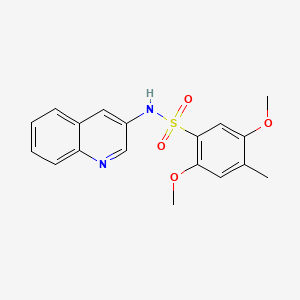amine CAS No. 1246822-52-5](/img/structure/B602993.png)
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a hydroxyethyl group, a methyl group, and a pentyloxy group attached to a benzenesulfonamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-4-methyl-2-(pentyloxy)benzenesulfonyl chloride and 2-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine or pyridine.
Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amino group of 2-aminoethanol, resulting in the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product is 5-chloro-N-(2-oxoethyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
Reduction: The major product is N-(2-hydroxyethyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
Substitution: The major products depend on the nucleophile used, such as 5-azido-N-(2-hydroxyethyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: This compound has a methoxy group instead of a pentyloxy group.
5-chloro-N-(2-hydroxyethyl)-1-methyl-N-propyl-1H-imidazole-4-sulfonamide: This compound has an imidazole ring instead of a benzenesulfonamide core.
Uniqueness
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxyethyl)amine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. The combination of the chloro, hydroxyethyl, methyl, and pentyloxy groups in the benzenesulfonamide core provides distinct properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
1246822-52-5 |
|---|---|
Molekularformel |
C14H22ClNO4S |
Molekulargewicht |
335.8g/mol |
IUPAC-Name |
5-chloro-N-(2-hydroxyethyl)-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO4S/c1-3-4-5-8-20-13-9-11(2)12(15)10-14(13)21(18,19)16-6-7-17/h9-10,16-17H,3-8H2,1-2H3 |
InChI-Schlüssel |
DRJYVFHOXXYRQB-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B602910.png)
amine](/img/structure/B602914.png)
![[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B602916.png)


![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)

![1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B602923.png)
![1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B602924.png)

amine](/img/structure/B602926.png)
![[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B602929.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602930.png)
amine](/img/structure/B602933.png)
